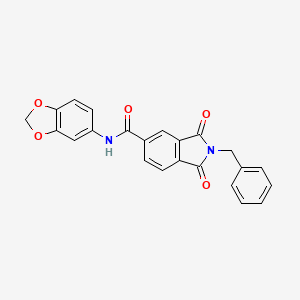![molecular formula C12H18N2OS B4198372 N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide CAS No. 35859-06-4](/img/structure/B4198372.png)
N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide, commonly known as DMAPT, is a synthetic organic compound that has gained significant attention in the field of medical research due to its potential therapeutic properties. DMAPT is a thiol-based compound that acts as a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.
Mécanisme D'action
DMAPT acts as a potent inhibitor of the NF-κB pathway by directly targeting the p65 subunit of NF-κB. The compound binds to the Cys38 residue of p65, which is essential for the transcriptional activity of NF-κB. This binding inhibits the nuclear translocation of NF-κB, thereby blocking the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
DMAPT has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. DMAPT has also been shown to inhibit tumor growth by reducing cell proliferation and inducing cell cycle arrest. In addition, DMAPT has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMAPT has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. DMAPT has been extensively studied and has been shown to have potent inhibitory effects on the NF-κB pathway. However, DMAPT also has some limitations for use in lab experiments. The compound is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results. In addition, DMAPT has poor solubility in water, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of DMAPT. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the study of the combination of DMAPT with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of DMAPT in combination with immunotherapy for the treatment of cancer is an area of active research. Finally, the potential use of DMAPT in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis warrants further investigation.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. DMAPT has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, DMAPT has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)9-8-13-12(15)10-16-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWVNZZDFATGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276900 | |
| Record name | STK185688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35859-06-4 | |
| Record name | STK185688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



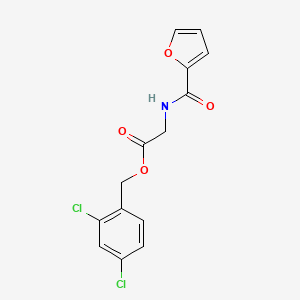
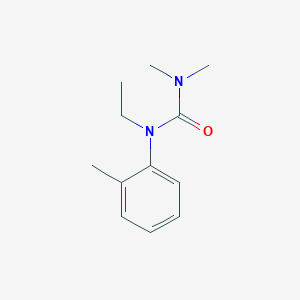
![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)
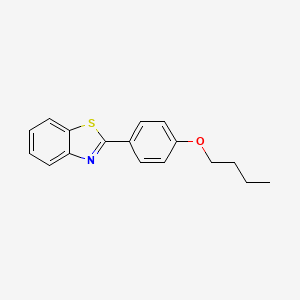
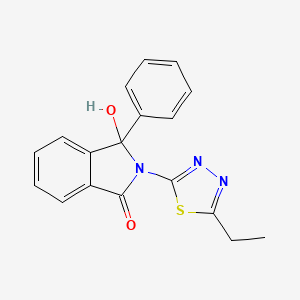
![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)
![1-(4-bromophenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4198330.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B4198393.png)
![3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4198399.png)
